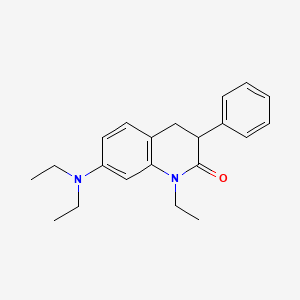
7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family It is characterized by a diethylamino group at the 7th position, an ethyl group at the 1st position, and a phenyl group at the 3rd position of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with diethylamine and ethyl acetoacetate under acidic conditions, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, dihydroquinoline derivatives, and substituted quinoline compounds, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe and in the study of biological pathways.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The diethylamino group enhances its ability to interact with biological membranes and proteins, potentially affecting cellular processes. The compound may act by modulating enzyme activity, altering signal transduction pathways, or binding to specific receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(Diethylamino)-3-formylcoumarin: Known for its luminescent properties and used in fluorescent probes.
7-(Diethylamino)-4-methylcoumarin: Utilized in the development of dyes and pigments.
7-(Diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde: Employed in organic synthesis and as a reagent in chemical reactions.
Uniqueness
7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across various scientific disciplines, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
144846-56-0 |
|---|---|
Formule moléculaire |
C21H26N2O |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
7-(diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C21H26N2O/c1-4-22(5-2)18-13-12-17-14-19(16-10-8-7-9-11-16)21(24)23(6-3)20(17)15-18/h7-13,15,19H,4-6,14H2,1-3H3 |
Clé InChI |
HABBCFKGIFFGFJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(CC(C1=O)C3=CC=CC=C3)C=CC(=C2)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


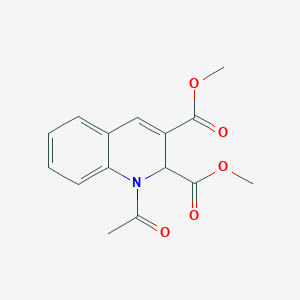
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)
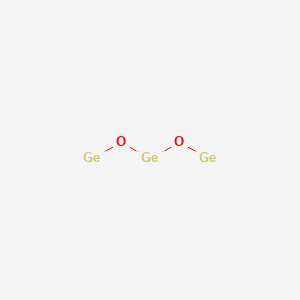

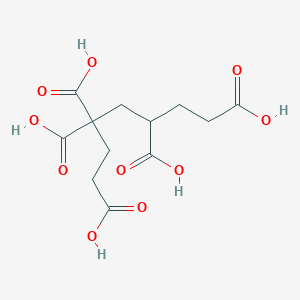

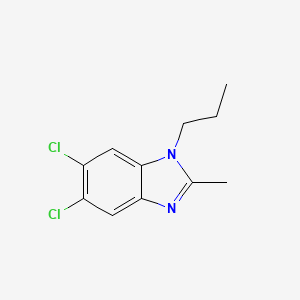
![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
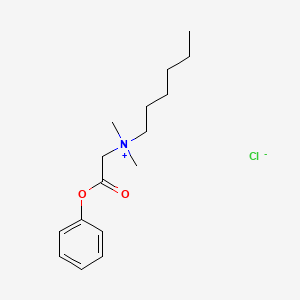
![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
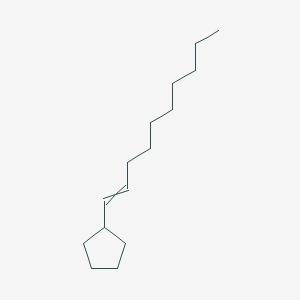
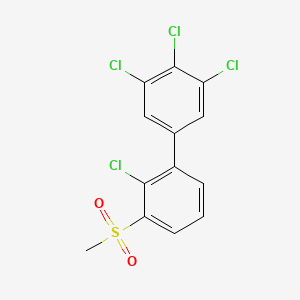
![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl-](/img/structure/B12552601.png)

